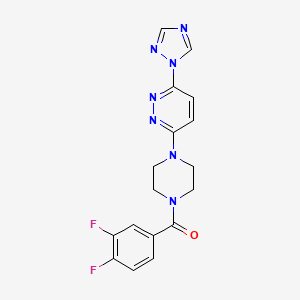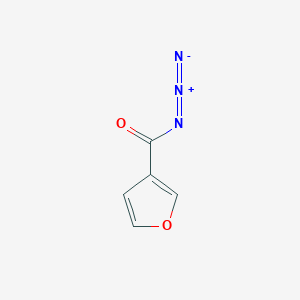
Furan-3-carbonyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-3-carbonyl azide is an organic compound belonging to the class of azides, which are characterized by the presence of the azide functional group (-N₃) This compound is derived from furan, a heterocyclic aromatic organic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom
作用机制
Target of Action
Furan-3-carbonyl azide, like other furan derivatives, has been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known for their reactivity . They can undergo various structural reactions, which makes them versatile in the field of organic chemistry and medicinal chemistry .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of biological activities . For instance, furan-containing compounds have been used in the fight against bacterial strain-caused infection .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Action Environment
It’s worth noting that the synthesis and application of furan derivatives are part of a broader shift in the chemical industry from traditional resources such as crude oil to biomass . This shift is driven by the need for more sustainable and environmentally friendly practices .
准备方法
Synthetic Routes and Reaction Conditions: Furan-3-carbonyl azide can be synthesized through the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-carbonyl chloride, which is then treated with sodium azide to yield this compound. The reaction conditions typically involve:
Step 1: Conversion of furan-3-carboxylic acid to furan-3-carbonyl chloride using thionyl chloride in an anhydrous solvent such as diethyl ether at low temperatures (0°C).
Step 2: Reaction of furan-3-carbonyl chloride with sodium azide in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety measures due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions: Furan-3-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Rearrangement: Heating in the presence of a suitable catalyst.
Major Products:
Primary Amines: Formed through reduction reactions.
Isocyanates: Formed through rearrangement reactions.
科学研究应用
Furan-3-carbonyl azide has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Explored for its potential in drug discovery and development due to its reactivity and ability to form bioactive molecules.
Material Science: Utilized in the preparation of functional materials, such as polymers and coatings, through its incorporation into polymer backbones.
Bioconjugation: Employed in bioconjugation techniques to link biomolecules for studying biological processes.
相似化合物的比较
Furan-3-carbonyl azide can be compared with other similar compounds, such as:
Furan-2-carbonyl azide: Similar in structure but with the azide group attached to the second carbon of the furan ring.
Benzoyl azide: An aromatic azide with the azide group attached to a benzene ring.
Acyl azides: A broader class of compounds with the azide group attached to an acyl group.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the azide group with the aromatic nature of the furan ring. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound in organic synthesis and research.
属性
IUPAC Name |
furan-3-carbonyl azide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-8-7-5(9)4-1-2-10-3-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPRNHUAJNVNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)
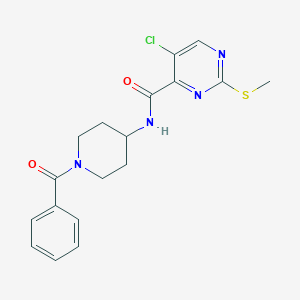
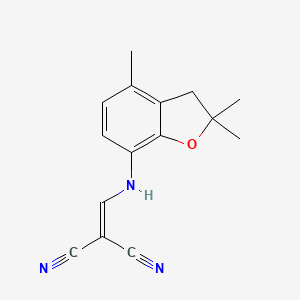
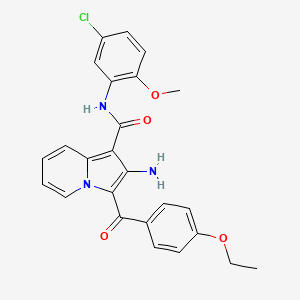
![2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842436.png)
![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842438.png)
![1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide](/img/structure/B2842440.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2842443.png)
![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)
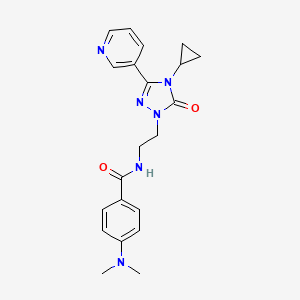
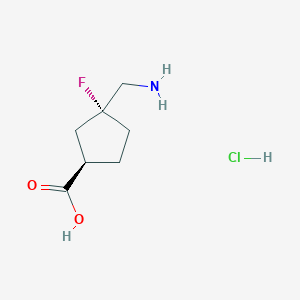
![2-[(2-chloropyridin-3-yl)formamido]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2842449.png)
